Cas no 437-74-1 (xanthinol nicotinate)

xanthinol nicotinate 化学的及び物理的性質
名前と識別子
-
- xanthinol nicotinate
- Xantinol Nicotinate
- 7-(2-hydroxy-3-((2-hydroxyethyl)methylamino)propyl)theophylline nicotinate
- 7-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione nicotinate
- 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid
- Nicotinic acid - 7-{2-hydroxy-3-[(2-hydroxyethyl)( methyl)amino]propyl}-1,3-dimethyl-3,7-dihydro-1H-p
- Nicotinic acid - 7-{2-hydroxy-3-[(2-hydroxyethyl)-(methyl)amino]propyl}-1,3-dimethyl-3,7-dihydro-1H-p
- Angioamin
- Complamex
- Complamin
- Contamex
- Landrina
- Sadamine
- Stenalgil
- Teonicol
- XANTHINOL NIACINATE
- Xanthinolnicotinat
- 7-[2-Hydroxy-3-(2-hydroxyethyl-methyl-amino)propyl]-1,3-dimethyl-purine-2,6-dione pyridine-3-carboxylic acid
- Xantinol Nicotinate(Xanthinol Nicotinate)
- (+/-)-7-(2-HYDROXY-3-((2-HYDROXYETHYL)METHYLAMINO)PROPYL)THEOPHYLLINE, COMPOUND WITH NICOTINIC ACID (1:1)
- SK 331A
- Xantinoli nicotinas
- SR-01000000242-4
- HMS3371O12
- 7- 2-Hydroxy-3-((2-hydroxyethyl)methylamino)propyl theophylline, compound with nicotinic acid (1:1)
- 437-74-1
- HMS2230J12
- SK 331 A
- MLS006010909
- UNII-8G60H12X2D
- s4868
- 7-[2-Hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]theophylline, compound with nicotinic acid (1:1)
- Xantinoli nicotinas [INN-Latin]
- Xanthinolium nicotinicum
- 7-{2-Hydroxy-3-((2-hydroxyethyl)methylamino)propyl}theophylline, compound with nicotinic acid (1:1)
- Complamin retard
- SMR000058741
- CCG-101097
- NSC113217
- Xantinol Nicotinate ,(S)
- HY-B1815
- 7-{2-Hydroxy-3-[(2-hydroxyethyl)methylamino]propyl}theophylline, compound with nicotinic acid (1:1)
- Xavin
- Xanthinol niacinate (USAN)
- pyridine-3-carboxylic acid - 7-{2-hydroxy-3-[(2-hydroxyethyl)(methyl)amino]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1:1)
- Opera_ID_260
- Tox21_110866
- DTXCID103743
- MLS001424204
- AS-11613
- Nicotinate de xantinol
- Vedrin
- CHEMBL1560089
- EINECS 207-115-7
- HMS2052E09
- Xantinolo nicotinato
- Nicotinato de xantinol
- Q5814478
- 3-Pyridinecarboxylic acid,7-dihydro-7-[2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]-1,3-dimethyl-1H-purine-2,6-dione (1:1)
- Complamin (TN)
- Sadamin
- AKOS005267237
- NC00347
- NCGC00021151-02
- FT-0603393
- Nicotinic acid compound with 7-(2-hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1:1)
- 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid
- MLS000028609
- AngioaminComplamin
- MLS001148608
- HMS3394E09
- CS-0013860
- Xanidil
- CCG-269063
- MFCD00058342
- D06334
- SCHEMBL121655
- Xantinolo nicotinato [DCIT]
- E75972
- {7-[2-Hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]theophylline,} compound with nicotinic acid (1:1)
- 3-Pyridinecarboxylic acid & {3,7-dihydro-7-[2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]-1,} 3-dimethyl-1H-purine-2,6-dione (1:1)
- SR-01000000242
- NS00080645
- DTXSID0023743
- A913692
- Nicotinato de xantinol [INN-Spanish]
- Xantinol nicotinate [INN]
- Angiomin
- Nicotinate de xantinol [INN-French]
- NSC-113217
- Xanthinol niacinate [USAN]
- XANTINOL NICOTINATE [WHO-DD]
- XANTINOL NICOTINATE [MART.]
- CAS-437-74-1
- 7-{2-hydroxy-3-[(2-hydroxyethyl)(methyl)amino]propyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid
- 7-(3-(N-(2-Hydroxyethyl)amino)-2-hydroxypropyl)thiophylline nicotinate
- 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-purine-2,6-dione; nicotinic acid
- NCGC00164435-01
- 8G60H12X2D
- NSC 113217
- XANTHINOL NIACINATE [MI]
- Nicotinate de xantinol (INN-French)
- 7-(2-HYDROXY-3-((2-HYDROXYETHYL)METHYLAMINO)PROPYL)THEOPHYLLINE, COMPOUND WITH NICOTINIC ACID (1:1)
- Xanthinolnicotinate
- Nicotinic acid, compd. with 7-(2-hydroxy-3-((2-hydroxyethyl)methylamino)propyl)theophylline(1:1) (8CI)
- Nicotinato de xantinol (INN-Spanish)
- Niacinate, Xanthinol
- XANTINOL NICOTINATE (MART.)
- Nicotinate, Xantinol
- Nicotinate, Xanthinol
- DB-051164
- GEPMAHVDJHFBJI-UHFFFAOYSA-N
- Xantinoli nicotinas (INN-Latin)
- Complamin ret
-
- MDL: MFCD00058342
- インチ: InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)
- InChIKey: GEPMAHVDJHFBJI-UHFFFAOYSA-N
- ほほえんだ: CN(CCO)CC(CN1C=NC2=C1C(=O)N(C)C(=O)N2C)O.C1=CC(=CN=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 434.19100
- どういたいしつりょう: 434.191
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 12
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 548
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 152A^2
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 180-189°C
- ふってん: 589.3 °C at 760 mmHg
- フラッシュポイント: 310.2 °C
- PSA: 155.71000
- LogP: -1.50150
xanthinol nicotinate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:2
- セキュリティの説明: H303+H313+H333
- RTECS番号:QT1500000
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
xanthinol nicotinate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
xanthinol nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A748220-100mg |
7-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione nicotinate |
437-74-1 | 98% | 100mg |
$65.0 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54100-5mg |
xanthinol nicotinate |
437-74-1 | 5mg |
¥372.0 | 2021-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG340-50mg |
xanthinol nicotinate |
437-74-1 | 98% | 50mg |
921.0CNY | 2021-07-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873731-5mg |
Complamin, Angioamin |
437-74-1 | ≥98% | 5mg |
¥377.00 | 2022-01-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059744-500mg |
xanthinol nicotinate |
437-74-1 | 500mg |
3233.0CNY | 2021-07-13 | ||
MedChemExpress | HY-B1815-10mM*1mLinWater |
Xanthinol Nicotinate |
437-74-1 | 99.93% | 10mM*1mLinWater |
¥660 | 2023-07-25 | |
MedChemExpress | HY-B1815-100mg |
Xanthinol Nicotinate |
437-74-1 | 99.93% | 100mg |
¥1050 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG340-250mg |
xanthinol nicotinate |
437-74-1 | 98% | 250mg |
43CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG340-1g |
xanthinol nicotinate |
437-74-1 | 98% | 1g |
113CNY | 2021-05-07 | |
MedChemExpress | HY-B1815-250mg |
Xanthinol Nicotinate |
437-74-1 | 99.93% | 250mg |
¥2100 | 2024-07-19 |
xanthinol nicotinate 関連文献
-
Samuel Carda Broch,M. Celia García Alvarez-Coque,Samuel Carda Broch,Josep S. Esteve-Romero Analyst 1998 123 301
-
Rebecca Roddan,Eve M. Carter,Benjamin Thair,Helen C. Hailes Nat. Prod. Rep. 2022 39 1375
xanthinol nicotinateに関する追加情報
Introduction to Xanthinol Nicotinate (CAS No: 437-74-1) and Its Emerging Applications in Modern Medicine
Xanthinol Nicotinate, chemically identified by the CAS number 437-74-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, derived from the structural framework of xanthine derivatives and nicotinic acid, exhibits a unique pharmacological profile that positions it as a promising candidate for various therapeutic applications. The molecular structure of Xanthinol Nicotinate incorporates key functional groups that contribute to its biological activity, making it an object of intense study in both academic and industrial research settings.
The pharmacological significance of Xanthinol Nicotinate stems from its ability to modulate multiple physiological pathways simultaneously. Research over the past decade has elucidated its role in enhancing cerebral blood flow, which is particularly relevant in the context of neuroprotective therapies. Studies have demonstrated that Xanthinol Nicotinate can dilate cerebral blood vessels by inhibiting phosphodiesterase enzymes, thereby increasing oxygen and nutrient delivery to neural tissues. This mechanism has been explored in clinical trials for conditions such as cerebrovascular insufficiency and cognitive decline, where improved blood perfusion is critical.
Furthermore, the compound's interaction with nicotinic acid (niacin) derivatives suggests potential benefits in managing metabolic disorders. Emerging research indicates that Xanthinol Nicotinate may influence lipid metabolism by enhancing HDL cholesterol levels while reducing LDL cholesterol, making it a candidate for adjunctive therapy in cardiovascular diseases. The long-term implications of these effects are currently under investigation, with preliminary findings suggesting a synergistic relationship between Xanthinol Nicotinate and standard lipid-lowering agents.
The synthesis and characterization of Xanthinol Nicotinate have been refined through advanced chemical methodologies, ensuring high purity and efficacy. Modern spectroscopic techniques such as NMR and mass spectrometry have played a pivotal role in confirming its structural integrity. The compound's stability under various storage conditions has also been a focus of industrial-scale production, ensuring that it remains viable for therapeutic use over extended periods.
One of the most compelling aspects of Xanthinol Nicotinate is its safety profile. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, with minimal side effects reported in animal models. This makes it an attractive option for chronic use in therapeutic regimens. Additionally, its bioavailability has been optimized through formulation advancements, allowing for more efficient absorption and utilization by the body.
The intersection of Xanthinol Nicotinate with nutraceuticals has also sparked interest. Researchers are exploring its potential as a dietary supplement to support overall cardiovascular health. The compound's ability to cross the blood-brain barrier further enhances its appeal for neuroprotective applications, particularly in aging populations where cognitive decline is a growing concern.
Recent advancements in drug delivery systems have opened new avenues for the application of Xanthinol Nicotinate. Nanoparticle formulations have been investigated to enhance targeted delivery to specific tissues, improving therapeutic outcomes while minimizing systemic exposure. These innovations align with the broader trend toward personalized medicine, where compounds like Xanthinol Nicotinate can be tailored to individual patient needs.
The regulatory landscape for Xanthinol Nicotinate is evolving as more data becomes available on its efficacy and safety. Regulatory bodies are closely monitoring clinical trial results to determine its potential approval for various indications. This progress underscores the growing recognition of Xanthinol Nicotinate as a significant player in modern medicine.
In conclusion, Xanthinol Nicotinate (CAS No: 437-74-1) represents a multifaceted compound with broad therapeutic potential. Its ability to modulate cerebral blood flow, influence lipid metabolism, and exhibit favorable safety profiles positions it as a cornerstone in ongoing pharmaceutical research. As studies continue to uncover new applications and refine delivery methods, the future of Xanthinol Nicotinate looks promising in addressing some of today's most pressing medical challenges.
437-74-1 (xanthinol nicotinate) 関連製品
- 2138228-01-8(Ethyl 4-[(butan-2-yl)amino]but-2-ynoate)
- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 21436-52-2(1-Bromohexadecan-2-one)
- 2030437-32-0(4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid)
- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)
- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)
- 772-71-4((5-methylpyridin-2-yl)methyl acetate)
- 1217704-63-6(N-Acetyl-d3 Adamantamine)
- 2138391-06-5(1-[5-(Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]ethan-1-one)
- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)
